molecular formula C8H4F4INO2 B11780246 4-(Fluoromethyl)-2-iodo-6-(trifluoromethoxy)nicotinaldehyde

4-(Fluoromethyl)-2-iodo-6-(trifluoromethoxy)nicotinaldehyde

Cat. No.: B11780246
M. Wt: 349.02 g/mol
InChI Key: REOYKVJRHZKSJO-UHFFFAOYSA-N
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Description

4-(Fluoromethyl)-2-iodo-6-(trifluoromethoxy)nicotinaldehyde is a complex organic compound that features a unique combination of fluorine, iodine, and trifluoromethoxy groups attached to a nicotinaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Fluoromethyl)-2-iodo-6-(trifluoromethoxy)nicotinaldehyde typically involves multiple steps, starting from readily available precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts and solvents to facilitate the reactions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-(Fluoromethyl)-2-iodo-6-(trifluoromethoxy)nicotinaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound .

Scientific Research Applications

4-(Fluoromethyl)-2-iodo-6-(trifluoromethoxy)nicotinaldehyde has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Fluoromethyl)-2-iodo-6-(trifluoromethoxy)nicotinaldehyde involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Fluoromethyl)-2-iodo-6-(trifluoromethoxy)nicotinaldehyde is unique due to the presence of both fluoromethyl and iodine groups, which confer distinct chemical and biological properties. This combination of substituents is not commonly found in other compounds, making it a valuable molecule for research and development .

Properties

Molecular Formula

C8H4F4INO2

Molecular Weight

349.02 g/mol

IUPAC Name

4-(fluoromethyl)-2-iodo-6-(trifluoromethoxy)pyridine-3-carbaldehyde

InChI

InChI=1S/C8H4F4INO2/c9-2-4-1-6(16-8(10,11)12)14-7(13)5(4)3-15/h1,3H,2H2

InChI Key

REOYKVJRHZKSJO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(N=C1OC(F)(F)F)I)C=O)CF

Origin of Product

United States

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